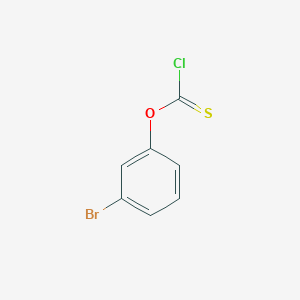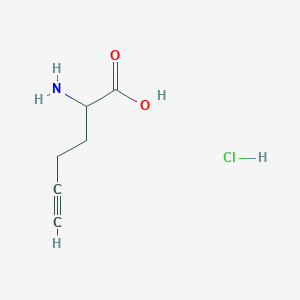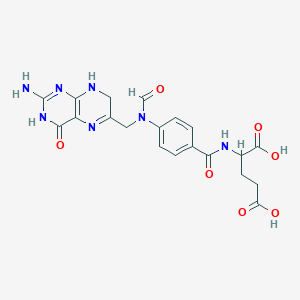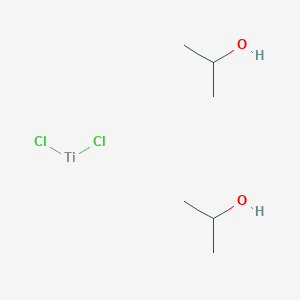
dichlorotitanium;propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotitanium;propan-2-ol typically involves the reaction of titanium tetrachloride with propan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
TiCl4+2C3H8O→TiCl2(C3H7O)2+2HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using titanium tetrachloride and propan-2-ol. The reaction conditions are optimized to maximize yield and purity. The process may involve additional steps such as purification and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorotitanium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reactions: Various nucleophiles can be employed to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-organic compounds.
Scientific Research Applications
Dichlorotitanium;propan-2-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds.
Mechanism of Action
The mechanism by which dichlorotitanium;propan-2-ol exerts its effects involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride: A precursor used in the synthesis of dichlorotitanium;propan-2-ol.
Titanium dioxide: A common oxidation product of this compound.
Titanium alkoxides: Compounds similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific combination of titanium and propan-2-ol, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C6H16Cl2O2Ti |
|---|---|
Molecular Weight |
238.96 g/mol |
IUPAC Name |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CGWFOWZGURYLHA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


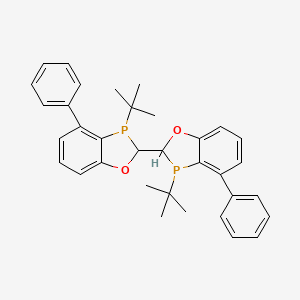
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)

![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)
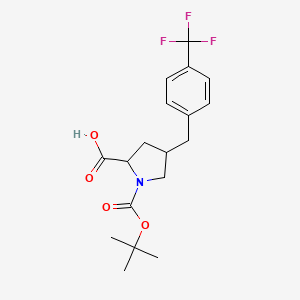
![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
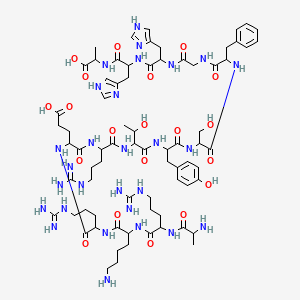
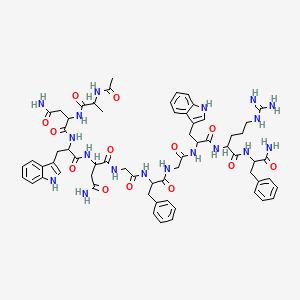
![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
![6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B13398352.png)
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
